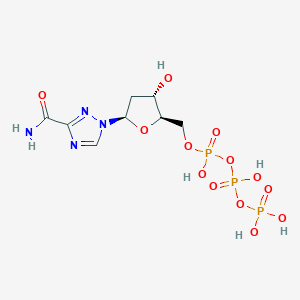
2'-Deoxyribavirin triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyribavirin triphosphate is a synthetic nucleotide analogue. It is a 2’-deoxy version of ribavirin-5’-O-triphosphate, which is known for its antiviral properties. This compound is particularly useful in directed mutagenesis experiments due to its ability to form base pairs with thymine and cytosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyribavirin triphosphate typically involves the classical triphosphorylation of nucleosides. This process includes the reaction of nucleosides with phosphorus oxychloride (POCl3), followed by the addition of pyrophosphate and triethylammonium bicarbonate . Another method involves aqueous cross-coupling reactions of halogenated deoxyribonucleoside triphosphates .
Industrial Production Methods
the general principles of large-scale nucleotide synthesis, including the use of automated synthesizers and enzymatic methods, are likely applicable .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyribavirin triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides .
Applications De Recherche Scientifique
2’-Deoxyribavirin triphosphate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2’-deoxyribavirin triphosphate involves its incorporation into nucleic acids during DNA or RNA synthesis. This incorporation can lead to mutations, which are useful in directed mutagenesis experiments . The compound forms base pairs with thymine and cytosine, which can disrupt normal base pairing and lead to errors in replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ribavirin-5’-O-triphosphate: The parent compound of 2’-deoxyribavirin triphosphate, known for its antiviral properties.
2’-Deoxyadenosine triphosphate: Another nucleotide analogue used in biochemical research.
2’-Deoxyguanosine triphosphate: Similar in structure and used in various biochemical applications.
Uniqueness
2’-Deoxyribavirin triphosphate is unique due to its ability to form base pairs with both thymine and cytosine, making it particularly useful in directed mutagenesis experiments . Its structural similarity to ribavirin also gives it potential antiviral properties .
Propriétés
Numéro CAS |
532935-49-2 |
|---|---|
Formule moléculaire |
C8H15N4O13P3 |
Poids moléculaire |
468.15 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N4O13P3/c9-7(14)8-10-3-12(11-8)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H2,9,14)(H,18,19)(H,20,21)(H2,15,16,17)/t4-,5+,6+/m0/s1 |
Clé InChI |
FKUHJIXCXJPSTE-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=N2)C(=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC(=N2)C(=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
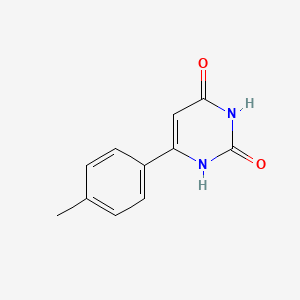
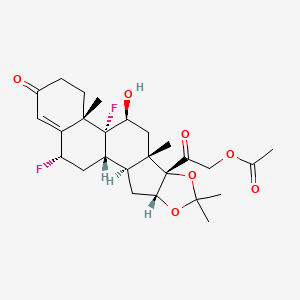
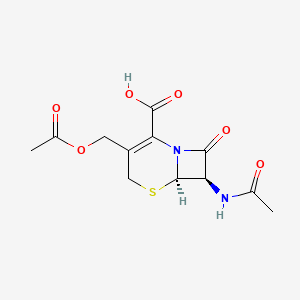
![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)

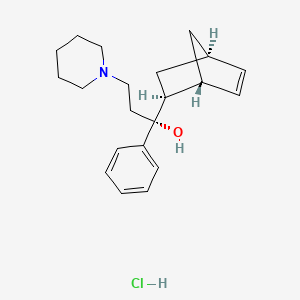
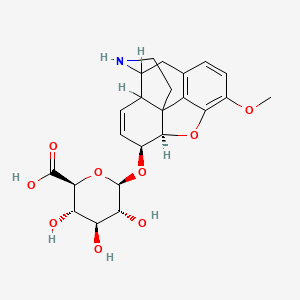
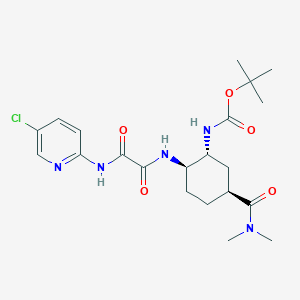
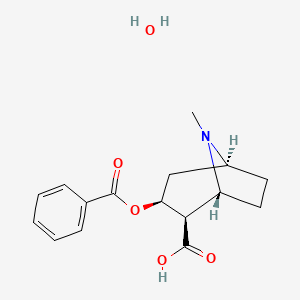

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
